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Sushi peptide 3

Cat. No.: B1575835
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Description

Overview of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides are a diverse group of naturally occurring molecules that form the first line of defense against invading pathogens in a wide variety of organisms. tandfonline.comnih.gov These gene-encoded peptides are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature, possessing both hydrophobic and cationic regions. tandfonline.com This structure allows them to interact with and disrupt the negatively charged membranes of microbes, leading to cell death. weizmann.ac.il Beyond their direct killing capabilities, AMPs also function as immunomodulators, influencing both innate and adaptive immune responses. nih.govfrontiersin.org Their long history of co-evolution with microbes, without the widespread development of resistance, makes them a compelling area of research for new anti-infective drugs. tandfonline.com

Contextualization of Factor C and its Role in Invertebrate Defense Systems

Invertebrates, lacking the adaptive immune systems of vertebrates, rely on a potent innate immune system to defend against infection. researchgate.net A critical component of this system in the horseshoe crab (Limulus polyphemus and Tachypleus tridentatus) is a sophisticated hemolymph (blood) coagulation cascade that is exquisitely sensitive to bacterial endotoxins, specifically lipopolysaccharide (LPS) found on the outer membrane of Gram-negative bacteria. researchgate.netkoreascience.kr The key initiator of this cascade is Factor C, a large, multi-domain serine protease zymogen. nih.govwikipedia.org Upon encountering LPS, Factor C is autocatalytically activated, triggering a series of enzymatic reactions that culminate in the formation of a solid gel, physically entrapping and immobilizing invading bacteria. researchgate.netaai.org This rapid response is a cornerstone of the horseshoe crab's highly effective defense mechanism. koreascience.kr

Introduction to the Sushi Domain as a Functional Peptide Motif

The remarkable ability of Factor C to recognize LPS is largely attributed to a specific protein motif known as the Sushi domain, also referred to as a complement control protein (CCP) module or short consensus repeat (SCR). wikipedia.orgebi.ac.uk The name "Sushi domain" is derived from the visual similarity of its looped structure, created by disulfide bonds, to a piece of nigiri sushi. researchgate.net These evolutionarily conserved domains are typically composed of about 60 amino acids and are characterized by four invariant cysteine residues that form two disulfide bonds, which are crucial for maintaining their tertiary structure. aai.orgebi.ac.uk Sushi domains are involved in a wide array of protein-protein interactions and recognition processes, particularly in the complement system and adhesion. wikipedia.orgnih.gov In Factor C, specific Sushi domains are responsible for binding to LPS, the initial step in the antimicrobial response. researchgate.net

Significance of Sushi Peptide 3 as a Research Target

From the LPS-binding region of Factor C, researchers have derived smaller, synthetic peptides that retain potent antimicrobial properties. novoprolabs.com One of the most studied of these is this compound (S3), a 34-amino acid peptide derived from the third Sushi domain of Factor C. nih.govresearchgate.net Research has demonstrated that this compound exhibits powerful and rapid bactericidal activity, particularly against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov A key finding is that the dimeric form of S3, linked by an intermolecular disulfide bond, is essential for its strong interaction with and disruption of LPS micelles. nih.gov This interaction leads to the neutralization of LPS activity and ultimately, bacterial cell death. nih.gov The high therapeutic index of this compound, characterized by its potent antimicrobial effect at concentrations that show minimal toxicity to human cells, makes it a significant and promising candidate for the development of new antimicrobial therapies. nih.gov

Research Findings on this compound

Finding CategoryDetailed Research Finding
Mechanism of Action The dimeric form of this compound, linked by an intermolecular disulfide bond, is crucial for its ability to bind to and disrupt Lipopolysaccharide (LPS) micelles of Gram-negative bacteria. nih.gov This interaction is described as having detergent-like properties. researchgate.net
Antimicrobial Spectrum This compound has demonstrated potent bactericidal activity against numerous clinical isolates of Pseudomonas aeruginosa, a challenging opportunistic pathogen. nih.gov
Kinetics of Killing The peptide exhibits rapid bactericidal action, capable of reducing viable bacterial counts by 90% within 7 minutes and achieving complete eradication within 40 to 50 minutes at low concentrations. nih.gov
Structural Characteristics In an aqueous environment, this compound exists in a random coil structure. Upon interaction with LPS, it undergoes a conformational change to a mix of α-helix and β-sheet structures. researchgate.net
Selectivity and Toxicity This compound displays low hemolytic activity against human erythrocytes, even at concentrations significantly higher than its effective bactericidal concentration, indicating a high therapeutic index. nih.gov

Properties

bioactivity

Gram-,

sequence

HAEHKVKIGVEQKYGQFPQGTEVTYTCSGNYFLM

Origin of Product

United States

Origin and Molecular Architecture of Sushi Peptide 3

Derivation of Sushi Peptide 3 from the Limulus Amebocyte Lysate (LAL) Factor C

This compound is a synthetic peptide derived from Factor C, an endotoxin-sensitive serine protease zymogen found in the amebocytes of the horseshoe crab (Limulus polyphemus and Tachypleus tridentatus). novoprolabs.comnih.govwikipedia.org These amebocytes are the motile blood cells of the horseshoe crab, and their aqueous extract is known as Limulus Amebocyte Lysate (LAL). wikipedia.org The LAL system is the basis for a widely used test for the detection of bacterial endotoxins, specifically lipopolysaccharides (LPS), which are components of the outer membrane of gram-negative bacteria. wikipedia.orgresearchgate.netnih.gov

Factor C is the primary biosensor in the LAL coagulation cascade, initiating a series of enzymatic reactions upon encountering trace levels of endotoxin (B1171834). researchgate.netnih.govnih.gov This cascade culminates in the formation of a gel clot, which entraps invading pathogens. nih.govnih.gov The full Factor C protein is a large, multidomain zymogen with a molecular mass of approximately 132 kDa. nih.govresearchgate.net this compound represents a specific, 34-amino acid fragment (residues 171-204) of one of the lipopolysaccharide-binding regions within the larger Factor C protein. novoprolabs.comhorseshoecrab.org

Structural Features of the Factor C Sushi Domain

The full Factor C protein exhibits a unique mosaic structure, composed of several distinct domains, including an epidermal growth factor-like domain, a C-type lectin-like domain, and a serine protease domain. nih.govwikipedia.org A significant feature of its architecture is the presence of multiple "Sushi" domains, also known as complement control protein (CCP) modules or short consensus repeats (SCR). nih.govnih.govwikipedia.org Factor C contains five of these Sushi domains. nih.gov

The Sushi domain itself is an evolutionarily conserved structural motif of about 60 amino acids. nih.govwikipedia.org Its three-dimensional structure is characterized by a beta-sandwich arrangement. wikipedia.org This compact structure is stabilized by conserved disulfide bonds. Research has identified that the Sushi 1 and Sushi 3 domains of Factor C, in particular, harbor high-affinity binding sites for LPS. nih.govresearchgate.netresearchgate.net

Primary Sequence Analysis and Functional Motifs of this compound

The primary structure of this compound is a single polypeptide chain consisting of 34 amino acids. novoprolabs.comhorseshoecrab.org The specific sequence is: His-Ala-Glu-His-Lys-Val-Lys-Ile-Gly-Val-Glu-Gln-Lys-Tyr-Gly-Gln-Phe-Pro-Gln-Gly-Thr-Glu-Val-Thr-Tyr-Thr-Cys-Ser-Gly-Asn-Tyr-Phe-Leu-Met. novoprolabs.commol-scientific.com

Amino Acid Sequence of this compound

One-Letter Code Three-Letter Code
H His
A Ala
E Glu
H His
K Lys
V Val
K Lys
I Ile
G Gly
V Val
E Glu
Q Gln
K Lys
Y Tyr
G Gly
Q Gln
F Phe
P Pro
Q Gln
G Gly
T Thr
E Glu
V Val
T Thr
Y Tyr
T Thr
C Cys
S Ser
G Gly
N Asn
Y Tyr
F Phe
L Leu
M Met

This table details the 34 amino acids that constitute this compound, showing both their one-letter and three-letter codes.

The distribution of charged amino acids is also a key functional parameter. The balance of basic residues like Histidine (His) and Lysine (B10760008) (Lys) and acidic residues like Glutamic acid (Glu) is important for its interaction with the negatively charged LPS molecules. novoprolabs.comnih.govresearchgate.net Upon binding to lipid A (the active component of LPS) or the anionic phospholipid phosphatidylglycerol, this compound undergoes a significant conformational change, transitioning from a random coil to a mixed structure of alpha-helices and beta-sheets. nih.govnih.gov

Homology and Evolutionary Relationships with Other Sushi Domains

The Sushi domain is not unique to the horseshoe crab; it is a highly conserved protein module found across a wide range of species, from invertebrates to mammals. nih.govwikipedia.org In evolutionary biology, such a similarity in structure due to shared ancestry is known as homology. wikipedia.orgberkeley.edu These domains are prevalent in proteins of the mammalian complement system, such as complement receptors and decay-accelerating factor, where they are involved in protein-protein interactions and immune regulation. nih.govnih.govwikipedia.org

The presence of homologous Sushi domains in both the innate immune system of an ancient arthropod like the horseshoe crab and the sophisticated complement system of vertebrates suggests a common evolutionary origin. wikipedia.orguu.nl This indicates that the Sushi domain is an ancient and successful structural scaffold that has been adapted over evolutionary time for various roles in host defense and cell adhesion. uu.nl The study of Factor C and its derivative peptides like this compound provides insight into the primordial functions of these conserved domains.

Antimicrobial Efficacy and Spectrum of Sushi Peptide 3

Broad-Spectrum Antimicrobial Activity Considerations

Research indicates that Sushi peptides, including S3, exhibit activity against a range of Gram-negative bacteria. nih.gov While much of the detailed research has focused on Pseudomonas aeruginosa, studies have shown efficacy against other Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica serovar Typhimurium. nih.gov The antimicrobial properties of these peptides are linked to the presence of positively charged basic amino acids and their interaction with the negatively charged bacterial membranes. horseshoecrab.org The action of S3 involves a multi-stage process that begins with damage to the bacterial outer membrane, followed by permeabilization of the inner membrane, and ultimately the disintegration of both membranes. nih.gov

Specific Potency against Gram-Negative Bacteria

The primary target of Sushi peptide 3 is the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. horseshoecrab.orgresearchgate.net The strong binding affinity of S3 for lipid A, the innermost component of LPS, is thought to disrupt the organization of the bacterial cell membrane, leading to osmotic imbalance and cell lysis. nih.gov The S3 dimer, formed through an intermolecular disulfide bond, demonstrates a particularly strong binding to LPS, which is crucial for its ability to disrupt LPS micelles and neutralize their activity. nih.gov This targeted disruption makes S3 a potent agent against this class of bacteria. nih.gov

Focus on Pseudomonas aeruginosa Isolates

This compound has demonstrated exceptionally effective bactericidal activity against numerous clinical isolates of Pseudomonas aeruginosa. nih.gov Studies have reported 90% minimal bactericidal concentrations (MBC90s) in the range of 0.06 to 0.25 μg/ml (16 to 63 nM) against these isolates. nih.govusbio.net This potent activity is significant as P. aeruginosa is a notorious opportunistic pathogen known for its high resistance to conventional antibiotics. nih.gov Research has shown that S3 can reduce viable P. aeruginosa by 90% within 7 minutes and achieve complete eradication within 40 to 50 minutes. nih.govusbio.net

Interactive Data Table: Antimicrobial Activity of Sushi Peptides against P. aeruginosa

PeptideMBC90 (μg/ml)MBC90 (nM)Time to 90% Eradication (min)Time to Total Eradication (min)
Sushi 3 (S3) 0.06 - 0.2516 - 63740-50
Sushi 1 (S1) 0.06 - 0.2516 - 63740-50
S1Δ 0.06 - 0.2516 - 63740-50
S3Δ 0.06 - 0.2516 - 63740-50
Source: nih.govusbio.net

Activity against Gram-Positive Bacteria and Fungi

While the primary focus of research on this compound has been its efficacy against Gram-negative bacteria, broader research into antimicrobial peptides (AMPs) from marine invertebrates suggests potential activity against a wider range of microbes. For instance, BigDef, another peptide from horseshoe crabs, has shown growth inhibition of both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Some synthetic peptides inspired by marine organisms have also demonstrated broad-spectrum bactericidal activity, including against methicillin-resistant Staphylococcus aureus (a Gram-positive bacterium). researchgate.net However, specific data on the activity of this compound against Gram-positive bacteria and fungi is less documented in the provided research.

Influence of Environmental Factors on Antimicrobial Activity

A key attribute of this compound is its stability and continued activity under various environmental conditions that can often inactivate other antimicrobial agents.

Tolerance to High Salt Concentrations

Sushi peptides, including S3, maintain their antimicrobial efficacy in high salt concentrations. nih.govhorseshoecrab.org They have been shown to inhibit the growth of P. aeruginosa at NaCl concentrations up to 300 mM. nih.govhorseshoecrab.org Although at higher salt concentrations, the activity of some Sushi peptides may transition from bactericidal to bacteriostatic, they still effectively control bacterial proliferation. nih.govhorseshoecrab.org This tolerance is attributed to the nature of the electrostatic and hydrophobic forces involved in the peptide's interaction with bacterial lipids. horseshoecrab.org

Stability Across Adverse pH Conditions

This compound demonstrates functionality across a broad pH range, typically from 6.0 to 8.0. nih.govhorseshoecrab.org Research has shown that S3 can be bactericidal at a pH of 6.0 to 7.0, and while its effect may become bacteriostatic at a more alkaline pH of 7.5 to 8.0, it still retains its inhibitory capabilities. nih.govhorseshoecrab.org This stability across different pH levels is a significant advantage, suggesting its potential utility in various physiological environments. nih.gov

Interactive Data Table: Environmental Stability of this compound

Environmental FactorConditionEffect on S3 Activity against P. aeruginosa
Salt Concentration Up to 300 mM NaClRetains inhibitory effect (may transition from bactericidal to bacteriostatic)
pH 6.0 - 7.0Bactericidal
pH 7.5 - 8.0Bacteriostatic
Source: nih.govhorseshoecrab.org

Temperature Effects on Peptide Efficacy

The efficacy of antimicrobial peptides can be significantly influenced by environmental factors such as temperature. This factor can affect both the peptide's structural stability and the physiology of the target bacterial cells, particularly the fluidity of their cell membranes. Research into the Sushi family of peptides, derived from the Factor C protein of the horseshoe crab (Carcinoscorpius rotundicauda), provides insights into the role of temperature in their antimicrobial action. nih.govusbio.net

Detailed studies on the direct effect of a range of temperatures on the bactericidal efficacy of this compound are not extensively documented in the available literature. Most antimicrobial assays and efficacy studies for this compound have been conducted at a standard physiological temperature of 37°C, which is optimal for the growth of the pathogenic bacteria being tested, such as Pseudomonas aeruginosa. nih.govresearchgate.net

However, research on the closely related Sushi 1 (S1) peptide offers valuable information on how temperature can modulate the interaction between these peptides and bacterial membranes. A study using surface plasmon resonance to observe the real-time binding of the S1 peptide to the bacterial membrane phospholipid, palmitoyl-oleoyl-phosphatidylglycerol (POPG), demonstrated a temperature-dependent interaction. The results showed that the S1 peptide binds more strongly to POPG at 37°C than at 25°C. horseshoecrab.org This enhanced binding at a higher temperature is thought to be due to the increased fluidity of the lipid layer, which may facilitate the peptide's insertion into the bacterial membrane. horseshoecrab.org Given the structural and functional similarities between Sushi 1 and Sushi 3 peptides, it is plausible that the efficacy of this compound may also be enhanced at physiological temperatures.

While specific data on the thermostability of this compound is limited, the parent protein from which it is derived, Factor C, is part of the limulus amebocyte lysate (LAL) cascade, which is known for its robust activity in detecting endotoxins. horseshoecrab.org Endotoxins themselves are notably thermostable. horseshoecrab.org Furthermore, many antimicrobial peptides isolated from marine organisms exhibit high thermal stability. For instance, a peptide from the large yellow croaker (Larimichthys crocea) was found to be stable across a temperature range of 25°C to 100°C. frontiersin.org Conversely, other fish-derived peptides lose stability at temperatures above 40°C. This variability underscores the need for specific empirical data on each peptide.

Mechanistic Investigations of Sushi Peptide 3 S Antimicrobial Action

Interaction with Bacterial Lipopolysaccharide (LPS)

LPS Binding as a Primary Target

A primary and critical step in the antimicrobial action of Sushi peptide 3 is its direct binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govhorseshoecrab.org This interaction is considered a key targeting mechanism that precedes bacterial cell death. horseshoecrab.org The binding of this compound to LPS is characterized by a high affinity, which is crucial for its ability to neutralize the endotoxic properties of LPS. horseshoecrab.orgoup.com

The S3 peptide functions as an active dimer, and the formation of an intermolecular disulfide bond is indispensable for its potent interaction with LPS. researchgate.netnih.govhorseshoecrab.org This dimerization significantly enhances its ability to bind to and disrupt LPS aggregates, showcasing detergent-like properties. nih.govhorseshoecrab.org The binding is driven by both electrostatic and hydrophobic forces between the peptide and the bacterial lipids. horseshoecrab.org Specifically, the positively charged lysine (B10760008) and arginine residues in this compound interact with the negatively charged diphosphoryl head groups of LPS, while its hydrophobic residues interact with the acyl chains of lipid A. mdpi.com The presence of two extra lysine residues in the N-terminal of Sushi 3 has been shown to increase its LPS-binding ability. mdpi.com

Studies have demonstrated that the reduction of the disulfide bonds in Sushi 3 leads to a significant decrease in its ability to bind to LPS, highlighting the structural importance of these bonds for its activity. mdpi.com In an aqueous environment, the peptide exists in a random coil structure. However, upon interaction with LPS, this compound undergoes a conformational change, adopting a mixture of α-helical and β-sheet structures. researchgate.netmdpi.com This structural transition is believed to contribute to its high affinity for LPS. researchgate.net

Molecular Docking and Simulation Studies of LPS Interaction

While specific molecular docking and simulation studies focusing exclusively on this compound are not extensively detailed in the provided search results, the broader research on Sushi peptides provides insights into these interactions. The structural changes observed upon LPS binding, from a random coil to a mixed α-helix and β-sheet conformation, are a key area of investigation that would be further elucidated by molecular modeling. researchgate.netmdpi.com

Research on the related Sushi 1 (S1) peptide shows that its tryptophan residue is located in the hydrophobic acyl chains of lipid A in LPS, which helps in preventing LPS from interacting with host sensors. mdpi.com It is plausible that similar hydrophobic interactions are at play with this compound. The binding of both lysine and arginine residues to the diphosphoryl head groups of LPS and the interaction of hydrophobic residues with the acyl chains are key findings that would be prime subjects for molecular docking and simulation to visualize the precise binding orientation and energy. mdpi.com

Membrane Permeabilization and Disruption Mechanisms

Following the initial binding to LPS, this compound proceeds to disrupt the bacterial membrane, a key step in its bactericidal mechanism.

Models of Peptide-Membrane Interactions (e.g., barrel-stave, toroidal, carpet)

The "carpet-model" has been proposed as the mechanism by which this compound perturbs the Gram-negative bacterial membrane. nih.gov In this model, the peptide monomers or dimers initially bind to the surface of the bacterial membrane, accumulating to a threshold concentration. Once this concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. nih.govnih.gov This is supported by the observation that S3 dimers exhibit detergent-like properties in disrupting LPS micelles. nih.gov

Analysis of Outer and Inner Membrane Integrity

The antimicrobial action of this compound involves a multi-stage attack on the bacterial membranes. Atomic force microscopy (AFM) studies on Escherichia coli and Pseudomonas aeruginosa have revealed a three-stage process:

Damage to the bacterial outer membrane. nih.gov

Permeabilization of the inner membrane. nih.gov

Disintegration of both membranes. nih.gov

This process ultimately leads to the leakage of cytosolic contents and cell death. nih.gov The specificity of Sushi peptides for bacterial membrane phospholipids (B1166683), such as palmitoyl-oleoyl-phosphatidylglycerol (POPG), over mammalian membrane phospholipids contributes to their selective toxicity. horseshoecrab.orghorseshoecrab.orgnih.gov The interaction with POPG, which is abundant in bacterial membranes, is driven by electrostatic and hydrophobic forces. horseshoecrab.orghorseshoecrab.orgnih.gov The unsaturated nature of POPG increases the fluidity of the lipid bilayer, which in turn enhances the insertion of the peptide into the membrane, causing maximum disruption. horseshoecrab.orghorseshoecrab.org

Intracellular Target Modulation

The primary mechanism of action for Sushi peptides, including Sushi 3, appears to be the disruption of the bacterial membranes. nih.govnih.gov Research on the related Sushi 1 peptide indicates that its targets are the outer and inner membranes, and not cytosolic components. nih.gov While some antimicrobial peptides are known to have intracellular targets after membrane translocation, the current body of evidence for this compound points towards a mechanism that is largely focused on membrane permeabilization and disruption. nih.govnih.govmdpi.com One study did note that this compound has been found to be an unintended allosteric modulator of the glycine (B1666218) receptor (GlyR), though this is in the context of its potential off-target effects in eukaryotic systems rather than its intended antimicrobial action. mol-scientific.comnovoprolabs.com Further research would be needed to determine if this compound has any specific and functionally relevant intracellular targets within bacteria.

Inhibition of Nucleic Acid Synthesis

A crucial target for many antimicrobial agents is the machinery responsible for the replication and transcription of genetic material. While direct studies on this compound's effect on nucleic acid synthesis are not extensively available, the actions of other AMPs provide a framework for its potential mechanisms. After traversing the bacterial membrane, AMPs can interfere with DNA and RNA synthesis through various means. nih.gov

Some peptides are known to directly bind to nucleic acids. For instance, buforin II, another AMP, is thought to interact with DNA and RNA without causing significant membrane disruption. nih.gov Similarly, indolicidin (B8082527) has been shown to inhibit DNA synthesis. nih.gov This interaction can physically obstruct the binding of essential enzymes like DNA polymerase and RNA polymerase, thereby halting replication and transcription.

Another potential mechanism is the inhibition of key enzymes involved in nucleic acid metabolism. For example, some antimicrobial compounds are known to target DNA gyrase and topoisomerase, enzymes critical for relieving torsional stress during DNA replication. vaia.com By inhibiting these enzymes, the replication fork cannot progress, leading to a cessation of DNA synthesis and eventual cell death. While there is no direct evidence to date of this compound targeting these specific enzymes, its cationic nature could facilitate interaction with the negatively charged phosphate (B84403) backbone of DNA, a common feature among DNA-binding peptides. nih.gov

A transcriptomic analysis of bacteria treated with the antimicrobial peptide Cec4, which shares some functional similarities with S3, revealed changes in the expression of genes involved in nucleotide excision repair, suggesting an impact on DNA maintenance pathways. frontiersin.org Although this is an indirect association, it highlights the possibility that AMPs, once intracellular, can trigger responses related to DNA damage or replication stress.

Table 1: Examples of Antimicrobial Peptides and Their Effects on Nucleic Acid Synthesis

PeptideSource OrganismTarget BacteriumObserved Effect on Nucleic Acid Synthesis
Buforin II Bufo bufo gargarizans (Asian toad)Escherichia coliInteracts with DNA and RNA, inhibiting their function.
Indolicidin Bos taurus (Cattle)Escherichia coliInhibits DNA synthesis.
PR-39 Sus scrofa (Pig)Escherichia coliCauses degradation of proteins required for DNA synthesis. nih.gov
Cec4 InsectAcinetobacter baumanniiAffects genes involved in nucleotide excision repair. frontiersin.org

This table presents data on the effects of various antimicrobial peptides on nucleic acid synthesis to illustrate potential mechanisms, as direct research on this compound in this area is limited.

Disruption of Protein Synthesis

The bacterial ribosome, the cellular machinery responsible for protein synthesis, is another prime target for antimicrobial intervention. Several AMPs have been shown to inhibit protein synthesis after entering the bacterial cell. nih.gov Proline-rich AMPs, for example, are known to interfere with protein synthesis by binding to ribosomes. nih.gov

The mechanisms of protein synthesis inhibition by AMPs are diverse. Some peptides can block the peptidyl transferase center on the large ribosomal subunit, preventing the formation of peptide bonds and thus elongating the polypeptide chain. Others may interfere with the binding of aminoacyl-tRNAs to the ribosome, or obstruct the translocation of the ribosome along the mRNA molecule. vaia.com

A study on the antimicrobial peptide Api137, a derivative of apidaecin, revealed a unique mechanism where it traps release factors on the ribosome after the nascent polypeptide chain has been released, thereby inhibiting translation termination. sci-hub.se This highlights the specific and varied ways in which peptides can disrupt this fundamental cellular process.

While a study on the related Sushi 1 peptide suggested it does not target intracellular components, focusing instead on membrane disruption, the possibility of S3 having a different or broader mechanism cannot be entirely ruled out without specific investigation. nih.gov The influx of a high concentration of cationic peptides into the cytoplasm could potentially lead to non-specific interactions with the highly negatively charged ribosomes, causing a general disruption of their function. pnas.org

Table 2: Examples of Antimicrobial Peptides that Inhibit Protein Synthesis

PeptideSource OrganismTarget BacteriumMechanism of Protein Synthesis Inhibition
PR-39 Sus scrofa (Pig)Escherichia coliInhibits protein synthesis upon entering the cytoplasm. nih.gov
Api137 Insect (derivative of apidaecin)Escherichia coliTraps release factors on the ribosome, inhibiting translation termination. sci-hub.se
Oncocin-type peptides Inhibit mRNA translation by binding to the 70S ribosome. nih.gov
Apidaecin-type peptides Block the assembly of the 50S ribosomal subunit. nih.gov

This table provides examples of antimicrobial peptides that disrupt protein synthesis to illustrate potential mechanisms, as direct research on this compound in this area is lacking.

Interference with Essential Metabolic Pathways

Beyond directly targeting the synthesis of macromolecules, antimicrobial peptides can also disrupt the essential metabolic pathways that provide the energy and building blocks for bacterial survival and growth. The disruption of the cell membrane by peptides like this compound can in itself lead to a collapse of the proton motive force, which is crucial for ATP synthesis and the transport of essential nutrients. nih.gov

Once inside the cell, AMPs can interfere with metabolic enzymes. Transcriptomic analysis of Acinetobacter baumannii treated with the peptide Cec4 showed significant changes in genes related to carbon metabolism, oxidative phosphorylation, and the transport of amino acids and other molecules via ABC transporters. frontiersin.org This suggests a broad impact on the central energy-generating and biosynthetic pathways of the bacterium.

The inhibition of membrane function has been shown to directly affect metabolic pathways due to energy depletion. nih.gov The leakage of ions and small molecules through a compromised membrane, a known effect of Sushi peptides, would inevitably disrupt the carefully balanced intracellular environment required for enzymatic reactions. horseshoecrab.org

Furthermore, some AMPs have been observed to induce the production of reactive oxygen species (ROS) in bacteria. This oxidative stress can damage a wide range of cellular components, including metabolic enzymes, lipids, and nucleic acids, leading to a general shutdown of cellular functions. While not directly demonstrated for this compound, this is a common secondary effect of many AMPs.

Table 3: Potential Effects of Antimicrobial Peptides on Bacterial Metabolic Pathways

Metabolic PathwayPotential Effect of AMP InterferenceExample from AMP Studies
Oxidative Phosphorylation Disruption of the electron transport chain, leading to reduced ATP synthesis.Transcriptomic analysis of Cec4-treated bacteria showed altered expression of genes in this pathway. frontiersin.org
Carbon Metabolism Inhibition of key enzymes in glycolysis or the citric acid cycle, starving the cell of energy and biosynthetic precursors.Transcriptomic analysis of Cec4-treated bacteria showed altered expression of genes in this pathway. frontiersin.org
Amino Acid & Ion Transport Downregulation or inhibition of ABC transporters, preventing the uptake of essential nutrients.Transcriptomic analysis of Cec4-treated bacteria showed downregulation of amino acid ABC transporter genes. frontiersin.org
Proton Motive Force Dissipation of the electrochemical gradient across the membrane, halting ATP synthesis and active transport.A common consequence of membrane-disrupting peptides. nih.gov

This table outlines potential metabolic targets for antimicrobial peptides, providing a hypothetical framework for this compound's action, as direct research is limited.

Research Methodologies for Synthesis and Characterization of Sushi Peptide 3

Solid-Phase Peptide Synthesis (SPPS) Techniques

The chemical synthesis of Sushi peptide 3 is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly employed approach for the synthesis of peptides like this compound.

Optimization of Cleavage and Deprotection Strategies

Following the assembly of the full-length peptide chain on the solid support, the crucial final steps are the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically accomplished simultaneously in a single step using a strong acid cocktail.

For a peptide with the complexity of this compound, which contains a variety of functional groups in its amino acid side chains, the composition of the cleavage cocktail is critical. A standard cleavage reagent is Trifluoroacetic acid (TFA). However, to prevent side reactions and ensure the integrity of the final product, scavengers are essential. These are compounds that react with the highly reactive cationic species generated during the deprotection process. The choice and concentration of scavengers must be optimized based on the specific amino acid composition of the peptide.

Table 1: Common Scavengers Used in Peptide Cleavage and Their Target Amino Acids

ScavengerTarget Amino Acid(s)Purpose
WaterTryptophan (Trp)Prevents re-attachment of protecting groups.
Triisopropylsilane (TIS)Tryptophan (Trp), Methionine (Met)Reduces oxidized side chains.
1,2-Ethanedithiol (EDT)Cysteine (Cys)Prevents side-chain modifications.
PhenolArginine (Arg), Tyrosine (Tyr)Protects against side-chain reactions.

The optimization of the cleavage process involves adjusting the TFA concentration, the selection and ratio of scavengers, the reaction time, and the temperature. The goal is to achieve complete deprotection and cleavage with minimal degradation or modification of the peptide.

Considerations for Trifluoroacetic Acid (TFA) Salt Content in Synthetic Peptides

A significant consideration in the production of synthetic peptides via SPPS is the presence of Trifluoroacetic acid (TFA) salts in the final lyophilized product. TFA is not only used for cleavage but is also frequently a component of the mobile phase in the subsequent purification by High-Performance Liquid Chromatography (HPLC). As a result, the purified peptide is often isolated as a TFA salt, with the trifluoroacetate (B77799) anion acting as a counterion to the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like Lysine (B10760008) and Histidine.

The TFA content in a lyophilized peptide can be substantial, sometimes ranging from 10% to 45% of the total weight. This is an important factor to consider as TFA can have unintended effects in biological assays. For instance, TFA has been reported to influence cell proliferation and can act as a modulator of certain receptors. Therefore, for many research applications, particularly those involving cell-based studies, it is crucial to either quantify the TFA content or remove it.

Services for TFA removal are often available from peptide synthesis companies and typically involve ion-exchange chromatography to replace the trifluoroacetate ions with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride.

Purification Strategies for Research-Grade Peptide Production

To obtain a high-purity product suitable for research, the crude synthetic peptide must undergo a rigorous purification process. The primary methods for the purification and characterization of research-grade this compound are High-Performance Liquid Chromatography and Mass Spectrometry. Commercial vendors of synthetic this compound typically offer purities of greater than 95%, with higher purities available upon request. mol-scientific.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for both the purification and purity assessment of synthetic peptides like this compound. In RP-HPLC, the peptide is dissolved in a polar solvent (the mobile phase) and passed through a column packed with a nonpolar stationary phase. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

A gradient of an organic solvent, such as acetonitrile, containing a small amount of an ion-pairing agent like TFA, is used to elute the peptides from the column. The peptide's purity is determined by analyzing the resulting chromatogram, where the area of the main peak corresponding to the target peptide is compared to the total area of all peaks.

Table 2: Representative HPLC Data for Purified this compound

ParameterValue
ColumnC18 Reversed-Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-60% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Purity>95%

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. It is used to verify the molecular weight of the purified peptide, confirming that the synthesis was successful and that the correct amino acids were incorporated. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptide analysis.

The experimentally determined molecular weight is compared to the theoretical molecular weight calculated from the amino acid sequence. For this compound, the theoretical molecular weight is approximately 3892 Da. usbio.net Any significant deviation from this value could indicate incomplete deprotection, deletions of amino acids, or other modifications. Tandem mass spectrometry (MS/MS) can be further employed to confirm the amino acid sequence of the peptide.

Biophysical Characterization Methods for Peptide Conformation

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Several biophysical techniques are employed to study its conformation, particularly the changes that occur upon interaction with its biological target, LPS, or with model membrane systems.

Research has shown that this compound exists in a random coil conformation in an aqueous solution. mdpi.comresearchgate.net However, upon interaction with lipid environments, such as those mimicking bacterial membranes (e.g., vesicles containing palmitoyl-oleoyl-phosphatidylglycerol or POPG) or with LPS, it undergoes a significant conformational change. mdpi.comresearchgate.net In these environments, this compound adopts a mixed structure containing both α-helical and β-sheet elements. mdpi.comresearchgate.net This structural transition is believed to be critical for its ability to disrupt bacterial membranes and neutralize LPS.

Circular Dichroism (CD) spectroscopy is a primary method used to investigate these conformational changes. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides information about the secondary structure content (α-helix, β-sheet, random coil) of the peptide. Studies on this compound have utilized CD spectroscopy to demonstrate the transition from a random coil in buffer to a more ordered structure in the presence of lipids.

Fluorescence spectroscopy is another valuable tool. By examining the fluorescence emission of intrinsic tryptophan residues or extrinsic fluorescent probes, researchers can gain insights into the local environment of the peptide and its interactions with membranes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a pivotal technique used to analyze the secondary structure of peptides and proteins in solution. For this compound, CD studies have been instrumental in revealing its conformational dynamics upon interaction with different environments, particularly model membranes and their components.

Detailed Research Findings: In an aqueous buffer, this compound predominantly exists in a random coil conformation. researchgate.netmdpi.com However, its structure undergoes a significant transformation in the presence of lipids that mimic bacterial membranes. When interacting with lipopolysaccharide (LPS) or the anionic phospholipid palmitoyl-oleoyl-phosphatidylglycerol (POPG), S3 transitions to a mixed secondary structure containing both α-helical and β-sheet elements. researchgate.nethorseshoecrab.orgnih.govmdpi.com This conformational change is believed to be critical for its biological activity. The formation of a β-sheet structure is particularly associated with the presence of an intermolecular disulfide bond, which facilitates the dimerization of the peptide. mdpi.comnih.gov In contrast, the peptide's structure remains largely unchanged in the presence of zwitterionic phospholipids (B1166683) like POPC and POPE, which are more characteristic of mammalian cell membranes. horseshoecrab.org This differential structural change highlights the peptide's selectivity for bacterial membranes. horseshoecrab.org

Studies have utilized specific parameters for these analyses, such as monitoring a 5 µM peptide concentration induced by 100 µM of phospholipids in a phosphate (B84403) buffer. horseshoecrab.org Spectra are typically recorded from 190-260 nm to capture the characteristic signals of different secondary structures. horseshoecrab.org

ConditionPredominant Secondary Structure of this compoundSource(s)
Aqueous Buffer (e.g., Phosphate Buffer)Random Coil researchgate.net, mdpi.com, nih.gov
In presence of Lipopolysaccharide (LPS)Mixture of α-helix and β-sheet researchgate.net, mdpi.com
In presence of POPG (anionic phospholipid)Mixture of α-helix and β-sheet nih.gov, horseshoecrab.org
In presence of POPC or POPE (zwitterionic phospholipids)Random Coil (largely unchanged) horseshoecrab.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure of peptides and proteins at atomic resolution. While the 3D structures of other sushi domains have been successfully elucidated by NMR, showing a characteristic fold stabilized by disulfide bridges, a specific high-resolution 3D structure of this compound is not extensively detailed in published literature. nih.gov

Methodological Approach: For peptides like S3 that interact with larger structures like micelles, transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is a common approach. plos.org This method allows for the determination of the peptide's conformation when it is bound to a larger partner, such as an LPS micelle. plos.org In such an experiment, 1D and 2D NMR spectra would be acquired for the peptide in the absence and presence of LPS. The appearance of NOE cross-peaks in the bound state provides distance constraints between protons, which are then used to calculate the 3D structure. plos.org Studies on related peptides have shown that in the presence of LPS, NMR spectra can exhibit concentration-dependent line broadening, indicating interaction and changes in the peptide's dynamics. researchgate.net However, without specific NOE constraints, a detailed atomic-resolution structure remains undetermined.

Dynamic Light Scattering (DLS) for Aggregation State

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution, such as micelles and aggregates. unchainedlabs.com It is particularly useful for studying how antimicrobial peptides interact with and disrupt bacterial membrane components like LPS, which are known to form large aggregates in aqueous solutions. nih.govrsc.org

Detailed Research Findings: this compound dimers are reported to possess detergent-like properties, enabling them to disrupt LPS micelles, a critical step in neutralizing their endotoxic activity. horseshoecrab.orgnih.gov DLS can be employed to monitor this process by measuring the hydrodynamic radius of LPS aggregates before and after the addition of S3. It is expected that the interaction would lead to a significant change in the size distribution of the LPS particles, reflecting the disruption of large aggregates into smaller peptide-LPS complexes. nih.govrsc.org While the principle is well-established, specific DLS data sets for this compound's disruptive action on LPS are illustrative of the methodology's application. medium.com

SampleExpected Hydrodynamic Radius (Z-average)Expected Polydispersity Index (PDI)InterpretationSource(s)
LPS Aggregates (Control)Large (e.g., >100 nm)HighPresence of large, heterogeneous LPS aggregates. rsc.org
LPS Aggregates + this compoundSmallerVariableDisruption of large LPS aggregates into smaller, potentially more uniform, peptide-LPS complexes. nih.gov, rsc.org

Labeling Strategies for Cellular Localization and Interaction Studies

To visualize the interaction of this compound with bacterial cells and to study its localization, various labeling strategies are employed. These methods allow for direct observation using advanced microscopy and spectroscopy techniques.

Labeling Approaches:

Quantum Dots (QDs): Recombinant Sushi 3 (rS3) has been successfully labeled with quantum dots. google.com These QD-rS3 conjugates serve as novel fluorescent tags to detect the presence of bacteria. google.com This strategy has also been applied to the related Sushi 1 peptide to achieve single-molecule resolution imaging of its action on live bacteria, providing deep spatial and temporal insights into the bactericidal process. frontiersin.orgnih.gov

Fluorescent Dyes: General protocols for labeling antimicrobial peptides involve the use of various fluorescent dyes, such as rhodamine. frontiersin.org These labels enable techniques like Fluorescence Correlation Spectroscopy (FCS), which has been used to analyze the binding properties of S3 to LPS. nih.gov

Colloidal Gold Nanoparticles: For higher resolution imaging with Transmission Electron Microscopy (TEM), peptides can be labeled with electron-dense materials. The related Sushi 1 peptide has been labeled with colloidal gold nanoparticles to visualize its localization within E. coli cells, demonstrating its accumulation and interaction with cellular structures. researchgate.net

These labeling techniques are indispensable for moving from in-vitro biophysical characterization to understanding the peptide's mechanism of action in a biologically relevant context. nih.gov

In Vitro Experimental Paradigms and Findings

Microbiological Assays for Antimicrobial Activity

The antimicrobial efficacy of Sushi peptide 3 has been rigorously evaluated through a series of standardized microbiological assays. These tests determine the peptide's potency in inhibiting and eradicating bacterial populations. The primary target organism in many of these foundational studies is Pseudomonas aeruginosa, an opportunistic human pathogen known for its high resistance to conventional antibiotics. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration that prevents the visible growth of a microorganism. For this compound (S3), studies have determined its inhibitory capacity against various bacterial strains. While specific MIC values can vary depending on the bacterial strain and testing conditions, research has established its activity against Gram-negative bacteria. researchgate.netresearchgate.net For instance, one study determined the half-maximal inhibitory concentration (IC50) of Sushi S3 against Salmonella typhi within infected Huh-7 liver cancer cells. researchgate.net

Interactive Table: Inhibitory Concentration of this compound Click on the headers to sort the data.

CompoundTarget OrganismAssay TypeConcentration (µM)Source
This compound (S3)S. typhi (intracellular)IC503.218 ± 0.508 researchgate.net

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The Minimum Bactericidal Concentration (MBC) assay measures the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Research demonstrates that this compound exhibits potent bactericidal activity. nih.gov Studies involving 30 clinical isolates of P. aeruginosa found that this compound (S3) had a 90% minimal bactericidal concentration (MBC90) of 0.06 µg/ml. nih.govnih.gov This indicates that it is effective at very low concentrations against multidrug-resistant strains. nih.gov The peptide's mode of action is believed to involve the disruption of the lipopolysaccharide (LPS) organization in the bacterial cell membrane, leading to cell lysis. nih.gov

Interactive Table: Bactericidal Concentration of this compound against P. aeruginosa Click on the headers to sort the data.

CompoundParameterConcentration (µg/ml)Molar Concentration (nM)Source
This compound (S3)MBC900.0616 nih.govnih.gov

Note: MBC90 is the minimum bactericidal concentration required to kill 90% of the bacterial isolates.

Time-kill kinetic assays are performed to understand the dynamics of bacterial killing over time. These studies have highlighted the rapid bactericidal action of this compound. nih.gov When tested against a high-density population (10⁹ CFU/ml) of P. aeruginosa, this compound at a concentration of 0.06 µg/ml reduced the number of viable bacteria by 90% within just 7 minutes. nih.govnih.gov Complete eradication of the bacteria was observed within 40 to 50 minutes of exposure. nih.govnih.gov This rapid killing rate is a crucial feature for a therapeutic agent, as it can reduce the likelihood of resistance development. nih.gov

Interactive Table: Time-Kill Kinetics of this compound against P. aeruginosa Click on the headers to sort the data.

Time Interval% Bacterial ReductionBacterial StatusSource
7 minutes90%Viable count reduced nih.govnih.gov
40-50 minutes100%Totally eradicated nih.govnih.gov

Cellular Permeability Assays

The bactericidal effect of this compound is directly linked to its ability to compromise the integrity of the bacterial cell membrane. Cellular permeability assays are employed to investigate this mechanism, demonstrating how the peptide disrupts the membrane barrier. Atomic force microscopy studies have visualized this process, showing that S3 damages the outer membrane, permeabilizes the inner membrane, and ultimately leads to the disintegration of both structures. nih.gov This action is consistent with a "carpet-model," where the peptide accumulates on and disrupts the membrane surface. nih.gov

Propidium (B1200493) iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. asm.org When the cell membrane is compromised, PI enters the cell, binds to nucleic acids (DNA and RNA), and fluoresces, indicating a loss of membrane integrity. asm.orgasm.org Assays using PI are therefore a common method to quantify membrane permeabilization. asm.org

In studies involving infected cancer cells, a live/dead assay using SYTO 9 (a green fluorescent dye that stains all cells) and propidium iodide was used to assess cell viability after treatment with various agents, including "sushi (S)". researchgate.net The context identifies "sushi (S)" as Sushi S3, and the results showed that treatment led to an increase in red fluorescence, confirming cell death associated with membrane permeabilization. researchgate.net This provides direct evidence of this compound's ability to disrupt cellular membranes, allowing the influx of otherwise impermeable dyes like PI. researchgate.net

The calcein (B42510) leakage assay is another established method to study membrane disruption. uni-heidelberg.deresearchgate.net In this paradigm, liposomes, which are artificial vesicles that mimic cell membranes, are loaded with a fluorescent dye called calcein at a self-quenching concentration. uni-heidelberg.de If a substance like an antimicrobial peptide disrupts the liposome (B1194612) membrane, the calcein leaks out, becomes diluted, and its fluorescence increases significantly. researchgate.net This assay can quantify the membrane-disruptive activity of a peptide. researchgate.net

While specific studies detailing a calcein leakage assay performed with this compound are not prominent in the reviewed literature, its known mechanism of causing maximal disruption of the bacterial membrane makes it an ideal candidate for such an investigation. researchgate.nethorseshoecrab.org Studies on other peptides show that calcein-loaded E. coli cells or spheroplasts can be used to demonstrate rapid leakage upon peptide treatment, confirming permeabilization of the plasma membrane. nii.ac.jp Given that this compound is known to disrupt the lipid bilayer and cause cell lysis, it is hypothesized that it would induce significant calcein leakage from bacterial membrane models. nih.govsigmaaldrich.com

Fluorescence Microscopy for Membrane Damage Visualization

Fluorescence microscopy is a critical tool for visualizing the real-time effects of antimicrobial peptides on bacterial membranes. In the context of Sushi peptides, this technique has been instrumental in elucidating their mechanism of action. Studies have utilized fluorescent probes to track the interaction of these peptides with bacterial cells, providing insights into membrane permeabilization and disruption. nih.gov

For instance, quantum dot-labeled Sushi 1 (S1) peptide, a close relative of S3, has been used to observe the entire process of antimicrobial action on live bacteria. mit.edu This approach, combining high-resolution imaging with single-molecule observation, allows for the real-time tracking of peptide dynamics on the bacterial surface. mit.edu Such studies have revealed that the interaction often begins with the peptide binding to the bacterial outer membrane, followed by permeabilization and eventual lysis. mit.edunih.gov The use of fluorescent dyes like Sytox Green, which only fluoresces upon binding to intracellular nucleic acids, can confirm membrane integrity loss. nih.gov When the bacterial membrane is compromised by the peptide, the dye enters the cell, binds to DNA, and emits a fluorescent signal, providing clear evidence of membrane damage. nih.gov

Bacterial Morphology and Ultrastructure Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of bacterial cells, revealing morphological changes induced by antimicrobial peptides. Studies on various antimicrobial peptides have demonstrated significant alterations in bacterial morphology following treatment. frontiersin.orgnih.gov While specific SEM studies focusing exclusively on this compound are not extensively detailed in the provided results, the effects of similar peptides offer valuable insights. For example, treatment of bacteria with other antimicrobial peptides has been shown to cause changes ranging from the formation of blisters and blebs to complete cell lysis. frontiersin.orgnih.gov

Atomic force microscopy (AFM), a related technique, has been used to study the effect of this compound (S3) on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov These studies revealed a three-stage process: initial damage to the bacterial outer membrane, followed by permeabilization of the inner membrane, and finally, the disintegration of both membranes. nih.gov The observed effects included the formation of pores and the eventual collapse of the bacterial structure, consistent with a "carpet-model" of membrane disruption. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers a view of the internal ultrastructure of bacterial cells, complementing the surface-level information from SEM. TEM studies are crucial for understanding how antimicrobial peptides affect the internal components of bacteria. nih.govasm.org Following treatment with antimicrobial peptides, TEM has revealed a range of intracellular effects, including the disorganization of the cytoplasm, alterations in the DNA region, and the formation of intracellular membranous structures. nih.govmdpi.com

In studies involving Sushi 1 (S1) peptide, TEM has been used in conjunction with nanogold-labeling to visualize the peptide's interaction with and subsequent killing of bacteria. mit.edu These endpoint observations confirm the lytic effect of the peptide on the bacterial cells. mit.edu The ultrastructural changes observed with other cationic peptides, such as cell wall thinning and the loss of cytoplasmic structure, further underscore the profound impact these molecules have on bacterial integrity. mdpi.com

Molecular Biology Approaches to Investigate Gene Expression

Quantitative Real-Time PCR (qPCR) for Gene Expression Changes in Response to Peptide Exposure

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression levels in response to external stimuli, such as exposure to an antimicrobial peptide. nih.govthermofisher.comsynthesisgene.com This method allows for the quantification of specific mRNA transcripts, providing insights into the cellular pathways that are activated or repressed upon peptide treatment. nih.govgene-quantification.de The process involves the reverse transcription of RNA to complementary DNA (cDNA), followed by the amplification of target genes using fluorescent probes. thermofisher.com

Table 1: Illustrative qPCR Target Genes in Bacteria Exposed to Antimicrobial Peptides

Gene CategoryPotential Target GeneFunctionExpected Expression Change
Stress Response recADNA repair and SOS responseUpregulation
Membrane Homeostasis mprFModification of membrane phospholipids (B1166683)Upregulation
Efflux Pumps acrBMultidrug efflux pump componentUpregulation
Cell Wall Synthesis murAPeptidoglycan biosynthesisDownregulation/Upregulation

This table is illustrative and based on general responses of bacteria to antimicrobial peptides. Specific gene responses to this compound would require dedicated experimental investigation.

Transcriptomic Profiling (RNA-seq)

Transcriptomic profiling using RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire set of RNA transcripts in a cell under specific conditions. scienceasia.orgnih.gov This powerful technique allows researchers to identify global changes in gene expression in bacteria upon exposure to an antimicrobial peptide like this compound. scienceasia.org By comparing the transcriptomes of treated and untreated bacteria, it is possible to identify entire pathways and regulatory networks that are affected. frontiersin.org

RNA-seq has several advantages over other methods, including a broader dynamic range and the ability to detect novel transcripts and isoforms. rna-seqblog.com In the context of antimicrobial peptide research, RNA-seq can reveal adaptive responses of bacteria, such as the upregulation of genes involved in efflux pumps, stress response pathways, or alterations in metabolic pathways. frontiersin.org Dual RNA-seq is an advanced application of this technology that allows for the simultaneous profiling of gene expression changes in both the bacteria and a host cell during infection, offering a more complete picture of the host-pathogen interaction. scienceasia.org While specific RNA-seq studies on this compound are not detailed, this approach holds significant promise for uncovering the full spectrum of its effects on bacterial physiology.

Table 2: Potential Differentially Expressed Gene Categories in Bacteria Treated with this compound (Based on RNA-seq)

Gene Ontology CategoryDescriptionPotential Impact of this compound
Cell Wall/Membrane Biogenesis Genes involved in the synthesis and maintenance of the cell envelope.Altered expression reflecting membrane stress and repair attempts.
Two-Component Systems Signal transduction pathways that allow bacteria to sense and respond to environmental changes.Activation of systems that detect envelope stress.
Metabolism Genes controlling central metabolic pathways.Downregulation of energy-intensive processes to conserve resources.
Virulence Genes encoding toxins, adhesins, and other factors contributing to pathogenicity.Modulation of virulence gene expression as a survival strategy.

This table represents potential findings from an RNA-seq experiment and is based on known bacterial responses to antimicrobial peptides.

Comparative Analysis and Structure Activity Relationship Sar Studies

Comparison of Sushi Peptide 3 with Other Factor C Derivatives (e.g., Sushi Peptide 1)

This compound (S3) and Sushi peptide 1 (S1) are both 34-amino acid peptides derived from the lipopolysaccharide (LPS)-binding regions of Factor C, a serine protease found in the horseshoe crab. nih.govhorseshoecrab.org While both peptides exhibit potent antimicrobial activities, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, they possess distinct structural and functional characteristics. nih.govusbio.net

A key difference lies in their active states. S1 functions as a monomer, whereas S3 is active as a dimer, a form stabilized by an intermolecular disulfide bond. horseshoecrab.orgnih.govnih.gov This dimerization is crucial for S3's potent activity. nih.gov In an aqueous environment, both S1 and S3 peptides adopt a random coil structure. mdpi.comresearchgate.net However, upon interaction with bacterial membrane components, they undergo conformational changes. S1 transitions to an α-helical structure. mdpi.comresearchgate.net In contrast, S3 forms a mixed structure of α-helix and β-sheet. mdpi.comresearchgate.net

The nature of their interaction with LPS also differs. Both peptides have a high affinity for LPS, a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The interaction is driven by both electrostatic and hydrophobic forces. horseshoecrab.orgnih.gov Specifically, the lysine (B10760008) and arginine residues in S3 interact with the phosphate (B84403) groups of LPS, while its hydrophobic residues interact with the acyl chains. mdpi.comresearchgate.net The tryptophan residue in S1 is thought to insert into the hydrophobic acyl chains of lipid A in the LPS molecule. mdpi.compsu.edu

The reduction of the disulfide bonds in both peptides significantly diminishes their ability to bind LPS, with a more pronounced effect observed for S3, leading to a 10,000-fold decrease in its LPS-peptide binding ability compared to a 100-fold decrease for S1. mdpi.com This highlights the critical role of the disulfide bond, particularly for the dimeric structure and function of S3. nih.govmdpi.com

FeatureSushi Peptide 1 (S1)This compound (S3)
Active Form Monomer horseshoecrab.orgnih.govDimer horseshoecrab.orgnih.gov
Secondary Structure (in aqueous solution) Random Coil mdpi.comresearchgate.netRandom Coil mdpi.comresearchgate.net
Secondary Structure (upon LPS interaction) α-helix mdpi.comresearchgate.netα-helix and β-sheet mixture mdpi.comresearchgate.net
Key Interaction Residues Tryptophan with lipid A acyl chains mdpi.compsu.eduLysine and Arginine with phosphate groups; hydrophobic residues with acyl chains mdpi.comresearchgate.net
Effect of Disulfide Bond Reduction on LPS Binding 100-fold decrease mdpi.com10,000-fold decrease mdpi.com

Comparative Efficacy and Mechanisms with Other Established Antimicrobial Peptides

Comparison with Tachyplesins and Related Peptides

Tachyplesins are another class of antimicrobial peptides (AMPs) derived from the hemocytes of the horseshoe crab. peerj.com Like Sushi peptides, tachyplesins are cationic and exhibit broad-spectrum antimicrobial activity. Tachyplesin I, for instance, has a well-defined amphipathic β-sheet structure, which is a common feature among many AMPs. horseshoecrab.org The interaction of tachyplesin I with LPS involves its basic residues, such as lysine and arginine, binding to the phosphate groups of LPS, while aromatic residues like tryptophan and phenylalanine interact with the hydrophobic lipid A region. mdpi.com This mechanism of targeting and disrupting the bacterial membrane through electrostatic and hydrophobic interactions is a shared characteristic with this compound. horseshoecrab.orgmdpi.com

While both Sushi peptides and tachyplesins target the bacterial membrane, their structural arrangements and origins differ. Sushi peptides are derived from the larger Factor C protein, whereas tachyplesins are smaller, mature peptides. horseshoecrab.orgpeerj.com The minimal bactericidal concentrations (MBC90s) of Sushi peptides against P. aeruginosa have been reported to be in the range of 16 to 63 nM, demonstrating their high potency. usbio.net In a study comparing various AMPs, the MIC of Tachyplesin 1 (TP1) against Burkholderia pseudomallei was found to be 61.69 µM. peerj.com

Analysis of Shared and Unique Features Among AMPs

Antimicrobial peptides (AMPs) generally share several key features that contribute to their efficacy. A primary characteristic is their cationic and amphipathic nature. mdpi.com The positive charge facilitates the initial electrostatic attraction to the negatively charged bacterial membrane, while the amphipathicity allows for the insertion and disruption of the lipid bilayer. horseshoecrab.orgmdpi.com This fundamental mechanism is observed in this compound, tachyplesins, and many other AMPs like magainins and cecropins. horseshoecrab.orgmdpi.com

A unique feature of this compound is its origin as a fragment of a larger protein, Factor C, and its activity as a dimer. horseshoecrab.orgnih.gov Many other AMPs, such as magainins, function as monomers, although they may form oligomeric pores in the membrane. horseshoecrab.org The disulfide bond-dependent dimerization of S3 is a distinctive feature that is critical for its high-affinity LPS binding and neutralizing activity. nih.govmdpi.com

Furthermore, the secondary structure adopted upon membrane interaction can vary. While many peptides like S1 and magainins form α-helices, S3 adopts a mixed α-helix and β-sheet structure, and tachyplesins maintain a β-sheet structure. horseshoecrab.orgmdpi.comresearchgate.net These structural differences can influence the precise mechanism of membrane disruption and the specificity of the peptide.

Impact of Sequence Modifications on Antimicrobial Potency

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid residues to a peptide's function by systematically replacing them with alanine. wikipedia.org This method can identify "hot-spot" residues critical for activity. For instance, in a study on an IL-15 antagonist peptide, alanine scanning revealed that replacing certain residues, like phenylalanine and cysteine, was detrimental to its binding activity, while substituting a lysine with threonine enhanced its antagonistic effect. sld.cu

While specific alanine scanning data for this compound is not extensively detailed in the provided search results, the principles of this technique are broadly applicable. Such a study on S3 would involve creating a series of S3 analogs where each amino acid is individually replaced by alanine. The antimicrobial and LPS-binding activities of these analogs would then be assayed to pinpoint residues essential for its function. Based on existing interaction data, it is expected that mutations in the cationic residues (lysine, histidine) and key hydrophobic residues would significantly impact the peptide's efficacy. mdpi.comresearchgate.net A study on a different peptide system showed that mutating a negatively charged residue (Asp) to alanine completely abolished the antigen response, highlighting the critical role specific residues play. frontiersin.org

Truncation and Deletion Studies

Truncation and deletion studies involve systematically removing amino acids from the N- or C-terminus or internal regions of a peptide to identify the minimal active domain and the importance of different regions. Studies on Factor C have shown that the Sushi 1 and Sushi 3 domains are the primary LPS-binding regions. researchgate.netpsu.edu Further truncation led to the identification of the 34-mer S1 and S3 peptides as the core active sequences. researchgate.net

A modified variant of S3, termed S3Δ, has been mentioned in the literature, suggesting that deletion studies have been performed. google.com This S3Δ peptide, a synthetic amphipathic cationic peptide, was compared to a recombinant tetramer of S3 (rS3-4mer), with the tetramer showing advantages in terms of LPS removal efficiency. google.com In other peptide systems, deletion of specific domains, such as the stalk region in the IL-23 receptor, can lead to constitutive activation, demonstrating that deletions can have profound and sometimes unexpected functional consequences. nih.gov For this compound, truncation studies would be instrumental in defining the boundaries of the minimal sequence required for dimerization, LPS binding, and antimicrobial action.

D-amino Acid Substitution Effects

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy in peptide drug design to enhance proteolytic stability. While specific studies on the effects of D-amino acid substitution exclusively on this compound are not extensively documented in publicly available research, general principles derived from studies on other antimicrobial peptides (AMPs) can provide valuable insights into the potential consequences of such modifications.

The introduction of D-amino acids can have significant effects on the peptide's secondary structure and, consequently, its biological activity. For many α-helical antimicrobial peptides, the substitution of L-amino acids with D-amino acids can disrupt the helical conformation, potentially leading to a loss of antimicrobial activity if a specific helical structure is required for membrane interaction. nih.govnih.gov However, in some cases, partial D-amino acid substitution, particularly at the N- and/or C-termini, can maintain or even enhance antimicrobial activity while increasing stability. nih.gov The complete replacement of L-amino acids with D-amino acids to create an enantiomeric peptide can sometimes preserve antimicrobial activity, suggesting that the peptide's mechanism of action does not rely on interaction with chiral receptors on the bacterial membrane. nih.govcdnsciencepub.com

The impact of D-amino acid substitution is highly dependent on the specific peptide and the location of the substitution. For instance, in some peptides, substitutions in the middle of the sequence are more likely to disrupt the secondary structure and abolish activity compared to substitutions at the termini. nih.gov Furthermore, the introduction of D-amino acids has been shown to alter the hydrophobicity and amphipathicity of peptides, which are critical parameters for their interaction with bacterial membranes. frontiersin.org

It is a well-established principle that peptides composed of D-amino acids are more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. frontiersin.orgmdpi.com This enhanced stability is a significant advantage for the development of peptide-based therapeutics.

While direct experimental data for this compound is pending, it can be hypothesized that D-amino acid substitution could increase its resistance to enzymatic degradation. However, the effect on its antimicrobial and anti-endotoxic activity would depend on how such substitutions influence its dimerization and the adoption of the β-sheet structure crucial for its function.

Correlation Between Peptide Structure and Observed Biological Activity

The biological activity of this compound is intricately tied to its unique structural characteristics. Several key features have been identified that directly correlate with its ability to bind and neutralize lipopolysaccharide (LPS) and exert antimicrobial effects.

A critical aspect of this compound's activity is its existence as a dimer. researchgate.nethorseshoecrab.org An intermolecular disulfide bond is essential for the formation of the S3 dimer, and this dimerization is indispensable for its potent interaction with LPS. nih.gov Studies have demonstrated that the S3 dimer exhibits significantly stronger binding to LPS compared to its monomeric form. nih.gov This enhanced binding is crucial for its ability to disrupt LPS micelles and neutralize their toxic effects. nih.gov The reduction of the disulfide bonds in Sushi 3 leads to a dramatic decrease in its ability to bind to LPS, highlighting the vital role of the dimeric structure. mdpi.com

In an aqueous environment, this compound exists in a random coil conformation. researchgate.netmdpi.com However, upon interaction with LPS, it undergoes a significant conformational change. researchgate.netnih.gov Circular dichroism spectrometry has revealed that in the presence of a disulfide bridge, the S3 peptide transitions from a random coil to a β-sheet structure. nih.gov This induced fit is a hallmark of its mechanism of action. When interacting with palmitoyl-oleoyl-phosphatidylglycerol (POPG), a component of bacterial membranes, S3 adopts a mixed structure of α-helix and β-sheet. researchgate.nethorseshoecrab.org

The distribution of charged and hydrophobic residues within the this compound sequence is also a key determinant of its activity. The peptide possesses both cationic and hydrophobic regions. The positively charged residues, such as lysine and arginine, are thought to mediate the initial electrostatic interactions with the negatively charged phosphate groups of the lipid A moiety of LPS. horseshoecrab.orgmdpi.com Following this initial binding, the hydrophobic residues contribute to the stabilization of the peptide-LPS complex through interactions with the acyl chains of lipid A. mdpi.com

Structure-activity relationship studies on analogs of this compound have provided further evidence for these correlations. For example, a modified variant of S3, S3Δ3, which has a higher net positive charge due to the substitution of negatively charged residues, exhibited enhanced LPS binding affinity and stronger antimicrobial activity compared to the parent S3 peptide. researchgate.net Similarly, the creation of a tetrameric form of S3 (rS3-4mer) resulted in a two-fold increase in anti-LPS activity compared to the monomeric form. google.com These findings underscore the importance of charge and multimerization in the biological function of this compound.

Table 1: Comparison of Sushi 3 Analogs and their Activities

Peptide Modification Key Structural Feature Impact on Activity Reference
S3 Dimer Native form Intermolecular disulfide bond Essential for high-affinity LPS binding and neutralization nih.gov
S3 Monomer Reduced disulfide bond Lacks dimerization Significantly reduced LPS binding nih.gov
S3Δ3 Substitution of negatively charged residues Increased net positive charge Higher LPS binding affinity and antimicrobial activity researchgate.net
rS3-4mer Recombinant tetramer Multimeric structure 2-fold higher anti-LPS activity than monomer google.com

Future Research Directions and Theoretical Applications in Biological Research

Investigation of Synergistic Effects with Other Antimicrobial Agents in vitro

The exploration of synergistic interactions between Sushi peptide 3 and other antimicrobial agents is a promising avenue for future research. The rationale behind this approach is to potentially enhance antimicrobial efficacy, broaden the spectrum of activity, and reduce the concentrations of individual agents, thereby minimizing potential off-target effects.

Studies on other marine antimicrobial peptides (AMPs), such as those from the Winter Flounder, have demonstrated that combinations of different peptides can lead to potent synergistic effects against a range of bacterial pathogens. nanion.de This principle could be extended to this compound, where its combination with conventional antibiotics or other AMPs might prove more effective than monotherapy. For instance, combining this compound with antibiotics that have different mechanisms of action could create a multi-pronged attack on bacterial cells, potentially overcoming resistance mechanisms. Future in vitro studies would need to systematically evaluate various combinations of this compound with other antimicrobials against a panel of clinically relevant bacteria, using methods like checkerboard assays to quantify synergistic activity.

Development of Peptide Mimetics and Derivatives for Enhanced Research Utility

To improve the research utility of this compound, the development of peptide mimetics and derivatives is a key strategy. The goals of such modifications include enhancing stability, increasing antimicrobial potency, and reducing production costs.

One approach that has been explored is the creation of tandem repeats of the S3 peptide. oup.com Research has shown that a recombinant tetramer of S3 (rS3-4mer) exhibits enhanced inhibitory effects on LPS-induced activities compared to the monomeric form. oup.com This suggests that multivalency can increase the avidity of the peptide for its target. Further research could focus on optimizing the number of repeats and the linker regions between them to maximize activity.

Other potential modifications could involve amino acid substitutions to improve properties like solubility or resistance to proteolytic degradation. For example, replacing certain amino acids with non-natural counterparts could enhance stability in biological fluids. The development of peptidomimetics, which are small molecules that mimic the structure and function of peptides but have improved pharmacological properties, is another exciting direction.

Derivative TypePotential AdvantageResearch Focus
Tandem Repeats (e.g., rS3-4mer)Enhanced LPS-binding and neutralizationOptimizing repeat number and linkers
Amino Acid AnalogsIncreased stability and resistance to proteolysisSubstitution with non-natural amino acids
PeptidomimeticsImproved oral bioavailability and stabilityDesign of small molecule mimics

Exploration of this compound in Non-Pathogenic Microbiome Modulation Studies

The role of antimicrobial peptides in shaping microbial communities is a rapidly growing field of study. While much of the research on this compound has focused on its bactericidal activity against pathogens, its potential to modulate non-pathogenic microbiomes is a largely unexplored but theoretically significant area.

Application in Biosensing and Diagnostic Research Tools (excluding clinical diagnostics)

The high affinity and specificity of this compound for LPS make it a compelling candidate for the development of novel biosensing and diagnostic research tools. The parent protein, Factor C, is already the basis for the Limulus Amebocyte Lysate (LAL) test, which is widely used for the detection of bacterial endotoxins. sigmaaldrich.com

This compound could be immobilized on various sensor surfaces, such as gold nanoparticles or carbon nanotubes, to create sensitive and specific LPS detectors for research purposes. These biosensors could be used to monitor LPS contamination in laboratory reagents, cell culture media, and other research materials, where endotoxin (B1171834) presence can significantly impact experimental outcomes. novoprolabs.com Furthermore, fluorescently labeled this compound could be employed in imaging studies to visualize the distribution of LPS on bacterial surfaces or to study the dynamics of peptide-membrane interactions in real-time.

Computational Modeling and Predictive Algorithms for Peptide Design

Computational approaches are becoming increasingly integral to peptide research, offering powerful tools for understanding structure-activity relationships and designing novel peptides with enhanced properties.

Machine Learning Approaches for Activity Prediction

Machine learning algorithms could be trained on existing datasets of antimicrobial peptides, including this compound and its analogs, to develop predictive models for antimicrobial activity. By analyzing the physicochemical properties and sequence features of these peptides, machine learning models could identify key determinants of potency and specificity. These models could then be used to screen virtual libraries of novel peptide sequences, prioritizing candidates for synthesis and experimental testing. This in silico approach could significantly accelerate the discovery of new and more effective antimicrobial peptides based on the this compound scaffold.

Molecular Dynamics Simulations of Peptide-Target Interactions

Molecular dynamics (MD) simulations offer a powerful method to investigate the interactions between this compound and its bacterial targets at an atomic level of detail. Studies have already indicated that this compound exhibits a random structure in an aqueous solution but tends to form a mixture of α-helix and β-sheet structures upon interacting with LPS. mdpi.comresearchgate.net

MD simulations can be used to model the binding of this compound to LPS aggregates and bacterial membranes, providing insights into the specific residues involved in the interaction and the conformational changes that occur upon binding. mdpi.com These simulations can also help to elucidate the mechanism of membrane disruption, for instance, by visualizing how the peptide inserts into the lipid bilayer and induces pore formation. sigmaaldrich.com The insights gained from MD simulations can guide the rational design of new peptide derivatives with improved affinity and lytic activity.

Q & A

Q. What methodologies are recommended for synthesizing Sushi peptide 3 with high structural fidelity?

Answer: Synthesis of this compound requires solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to ensure proper folding and post-translational modifications. Key steps include:

  • Coupling Efficiency Monitoring : Use real-time ninhydrin tests or HPLC to validate each amino acid addition .
  • Cleavage and Deprotection : Optimize trifluoroacetic acid (TFA) concentrations to minimize residual salts, which can interfere with downstream assays .
  • Quality Control (QC) : Employ mass spectrometry (MS) for molecular weight verification and reverse-phase HPLC for purity assessment (>95%). For research-grade peptides, batch-to-batch consistency may require additional QC (e.g., peptide content analysis) for sensitive assays .

Q. How should researchers characterize the secondary structure of this compound in aqueous solutions?

Answer:

  • Circular Dichroism (CD) Spectroscopy : Analyze α-helical or β-sheet content by measuring far-UV spectra (190–250 nm). Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
  • Nuclear Magnetic Resonance (NMR) : For detailed conformational analysis, utilize 2D 1H^1H-15N^{15}N HSQC experiments in deuterated solvents .
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity, which may affect bioactivity.

Q. What are the optimal storage conditions to maintain this compound stability?

Answer:

  • Lyophilized Form : Store at -80°C under argon to prevent oxidation.
  • Reconstituted Solutions : Use sterile, apyrogenic water or 0.1% acetic acid (for hydrophobic peptides). Aliquot to avoid freeze-thaw cycles and test stability via HPLC over 1–4 weeks .

Q. Which in vitro assays are most suitable for initial bioactivity screening of this compound?

Answer:

  • Antimicrobial Activity : Use microbroth dilution assays (e.g., against E. coli or S. aureus) with a concentration range of 1–100 µM. Include polymyxin B as a positive control .
  • Cell Viability Assays : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity. Normalize results to untreated controls and validate with ≥3 biological replicates .

Q. How can researchers validate the specificity of this compound for its target receptor?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KDK_D) between the peptide and immobilized receptor. Include scrambled peptide sequences as negative controls.
  • Competitive ELISA : Pre-incubate the receptor with increasing peptide concentrations and quantify displacement of a known ligand .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact sensitive bioassays, and what mitigations are recommended?

Answer: Variability in salt content, TFA residues, or peptide purity (>5% deviation) can alter bioassay outcomes. Mitigation strategies include:

  • Enhanced QC Protocols : Request peptide content analysis and endotoxin testing for critical assays (e.g., immune cell studies) .
  • Normalization : Adjust peptide concentrations using quantitative UV-Vis spectroscopy (e.g., absorbance at 280 nm for Trp/Tyr residues) .
  • Inter-Batch Calibration : Compare bioactivity of new batches against a reference batch using dose-response curves (IC50_{50} or EC50_{50}) .

Q. What experimental parameters should be optimized when studying this compound in complex physiological models (e.g., 3D organoids)?

Answer:

  • Diffusion Kinetics : Use fluorescently tagged peptides (e.g., FITC conjugation) to track penetration depth in 3D models via confocal microscopy.
  • Matrix Compatibility : Test peptide stability in extracellular matrix (ECM) components (e.g., collagen, Matrigel) using LC-MS/MS degradation profiling .
  • Dose-Response in Hypoxia : Replicate tumor microenvironment conditions (e.g., 1% O2_2) and compare bioactivity to normoxic settings .

Q. How should researchers resolve contradictions in reported mechanistic data (e.g., pro-inflammatory vs. anti-inflammatory effects of this compound)?

Answer:

  • Context-Dependent Analysis : Evaluate assay conditions (e.g., cell type, peptide concentration, endotoxin levels). For example, LPS contamination >0.1 EU/mg may skew immune responses .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., peptide aggregation, solvent pH) .
  • Mechanistic Replication : Reproduce key studies with standardized protocols (e.g., uniform cell lines, serum-free media) .

Q. What computational strategies can predict this compound interactions with non-canonical targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate peptide-membrane interactions (e.g., with GROMACS) to identify hydrophobic patches or electrostatic binding sites.
  • Machine Learning : Train models on peptide-protein interaction databases (e.g., STRING) using sequence-based features (e.g., amino acid composition, charge density) .
  • Docking Studies : Use AutoDock Vina to screen against structural homologs of known targets (e.g., GPCRs) and validate with mutagenesis .

Q. How can researchers integrate multi-omics data to elucidate the downstream signaling pathways of this compound?

Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells and analyze differential expression (e.g., DESeq2) with pathway enrichment (KEGG, GO).
  • Proteomics : Use TMT-labeled LC-MS/MS to quantify phosphorylation changes in signaling nodes (e.g., MAPK, NF-κB) .
  • Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub proteins and validate via siRNA knockdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.